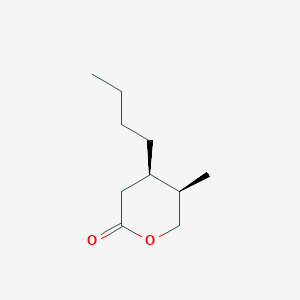
(4R,5R)-4-Butyl-5-methyloxan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,5R)-4-Butyl-5-methyloxan-2-one is a chiral compound with a unique structure that includes a butyl group and a methyl group attached to an oxan-2-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-Butyl-5-methyloxan-2-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the use of a second-generation oxazaborolidinium ion-catalysed Diels–Alder reaction, followed by Sharpless asymmetric dihydroxylation and a Ni-catalysed cross-carboxyl coupling reaction via redox-active ester formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
(4R,5R)-4-Butyl-5-methyloxan-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce ketones or other functional groups present in the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
(4R,5R)-4-Butyl-5-methyloxan-2-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: Its derivatives may be used in the study of enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of (4R,5R)-4-Butyl-5-methyloxan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into these targets in a highly specific manner, influencing biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
(4R,5R)-4,5-Dimethyloctane: This compound shares a similar chiral structure but lacks the oxan-2-one ring.
(4R,5R)-2-Ethoxy-4,5-bis[(1-methoxy-1-methyl)ethyl]-1,3-dioxolane: Another chiral compound with different functional groups and applications.
Uniqueness
(4R,5R)-4-Butyl-5-methyloxan-2-one is unique due to its specific combination of a butyl group, a methyl group, and an oxan-2-one ring. This structure provides distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Propiedades
Número CAS |
917871-17-1 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(4R,5R)-4-butyl-5-methyloxan-2-one |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-9-6-10(11)12-7-8(9)2/h8-9H,3-7H2,1-2H3/t8-,9+/m0/s1 |
Clave InChI |
OKOKCPPIRQBVLC-DTWKUNHWSA-N |
SMILES isomérico |
CCCC[C@@H]1CC(=O)OC[C@@H]1C |
SMILES canónico |
CCCCC1CC(=O)OCC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3,5-Bis(trifluoromethyl)phenyl]-2,6-dichlorobenzene-1-sulfonamide](/img/structure/B15169360.png)
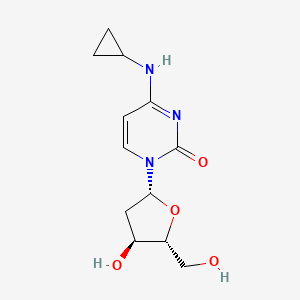
![2-(Pent-4-en-1-yl)-3-[(trimethylsilyl)oxy]-4H-pyran-4-one](/img/structure/B15169379.png)
![[6-(2,5-Difluorophenyl)pyridin-3-yl]methanol](/img/structure/B15169386.png)
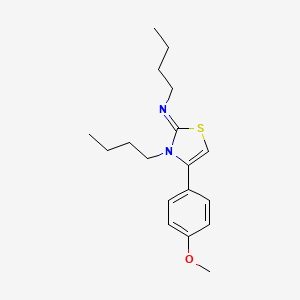



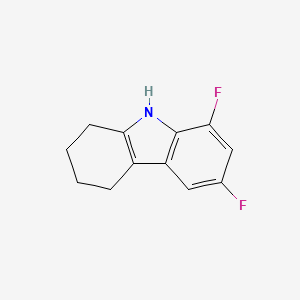
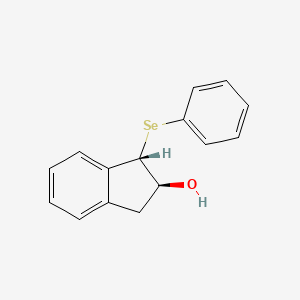
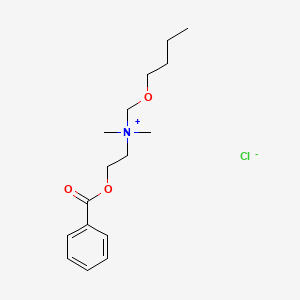
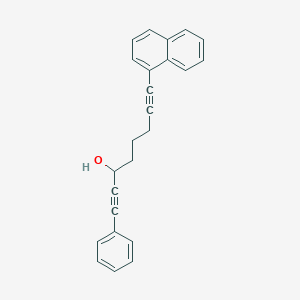
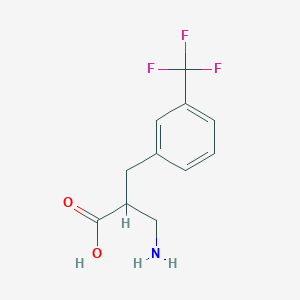
![N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide](/img/structure/B15169452.png)
